molecular formula C17H18N4O5 B1198273 Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate

Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate

カタログ番号: B1198273
分子量: 358.3 g/mol
InChIキー: LYFZEFDZKPJBJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate is a structurally complex 1,4-dihydropyridine (DHP) derivative. Its core framework consists of a 1,4-dihydropyridine ring substituted at positions 2 and 6 with methyl groups, at position 4 with a benzo[c][1,2,5]oxadiazole (benzofurazan) moiety, and at position 5 with a nitro group. The benzofurazan group is an electron-deficient heterocycle, which may confer unique electronic and binding characteristics compared to other DHP derivatives.

特性

IUPAC Name

propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5/c1-8(2)25-17(22)13-9(3)18-10(4)16(21(23)24)14(13)11-6-5-7-12-15(11)20-26-19-12/h5-8,14,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFZEFDZKPJBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC3=NON=C32)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

SDZ-202 791 S(+)の合成には、ジヒドロピリジン環の形成や特定の官能基の導入など、いくつかの工程が含まれます。合成経路には一般的に以下のような工程が含まれます。

    ジヒドロピリジン環の形成: これは、アルデヒド、β-ケトエステル、およびアンモニアの縮合を含むハントシュジヒドロピリジン合成によって達成されます。

    官能基の導入: 特定の官能基がジヒドロピリジン環に導入され、目的の化学構造が得られます。

SDZ-202 791 S(+)の工業生産方法は、実験室合成と同様ですが、商業的な需要を満たすために規模が拡大されています。これらの方法では、高い収率と純度を確保するために、最適化された反応条件が用いられることがよくあります。

化学反応の分析

科学研究の応用

SDZ-202 791 S(+)は、以下のような幅広い科学研究に応用されています。

    化学: ジヒドロピリジン系カルシウムチャネル遮断薬の挙動を研究するためのモデル化合物として使用されます。

    生物学: この化合物は、筋肉収縮や神経伝達物質の放出など、さまざまな生物学的過程におけるカルシウムチャネルの役割を調べるために使用されます。

    医学: SDZ-202 791 S(+)は、高血圧や心房細動など、カルシウムチャネル機能不全に関連する疾患の治療における潜在的な治療効果について研究されています。

    産業: この化合物は、新規医薬品の開発や品質管理プロセスにおける基準物質として使用されています.

科学的研究の応用

SDZ-202 791 S(+) has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of dihydropyridine-type calcium channel blockers.

    Biology: The compound is used to investigate the role of calcium channels in various biological processes, including muscle contraction and neurotransmitter release.

    Medicine: SDZ-202 791 S(+) is studied for its potential therapeutic applications in treating conditions related to calcium channel dysfunction, such as hypertension and cardiac arrhythmias.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

作用機序

類似の化合物との比較

SDZ-202 791 S(+)は、ニフェジピンやアムロジピンなどの他のジヒドロピリジン系カルシウムチャネル遮断薬と似ています。それは、これらの化合物とは異なる独特の特性を持っています。

類似の化合物には以下のようなものがあります。

これらの化合物は、同様の作用機序を共有していますが、その薬物動態特性と治療的用途は異なる可能性があります。

類似化合物との比較

Table 1: Structural Features of Selected 1,4-Dihydropyridine Derivatives

Compound Name Position 4 Substituent Position 5 Substituent Position 3 Ester Group Key Functional Groups
Target Compound Benzo[c][1,2,5]oxadiazol-4-yl Nitro Isopropyl Benzofurazan, nitro, methyl
Diisobutyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate 3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl None (H) Diisobutyl Pyrazole, nitro, phenyl
Bay K 8644 3-Nitrobenzyl Methyl Methyl Nitro, methyl
202-791 Methoxycarbonyl Methyl Methyl Methoxycarbonyl, methyl

Key Observations :

  • Position 4 Substituent : The target compound’s benzofurazan group is distinct from the pyrazole ring in and the nitrobenzyl group in Bay K 8643. Benzofurazan’s electron-withdrawing nature may enhance binding affinity to VGCCs compared to pyrazole or nitrobenzyl groups .
  • Position 5 Substituent : The nitro group in the target compound contrasts with the methyl group in Bay K 8644 and 202-791. Nitro groups can stabilize the 1,4-dihydropyridine ring via resonance and influence redox properties.
  • Ester Groups : The isopropyl ester may improve membrane permeability compared to the diisobutyl esters in or methyl esters in Bay K 8644.

Pharmacological and Binding Properties

Table 2: Pharmacological Activity of Selected DHPs

Compound Calcium Channel Activity EC₅₀/IC₅₀ (Rat Tail Artery) Binding Affinity (Kᵢ) Reference
Target Compound Hypothesized antagonist Not reported Not reported
(-)-(S)-Bay K 8644 Activator 10⁻⁷–10⁻⁶ M 3.63 × 10⁻¹⁰ M
(+)-(S)-202-791 Activator/antagonist* 10⁻⁶–3 × 10⁻⁵ M Competes with [³H]nitrendipine
Diisobutyl derivative Unknown Not reported Not reported

*Biphasic activity: activation at low concentrations, antagonism at higher concentrations .

Key Findings :

  • Activity Profile : The target compound’s benzofurazan substituent may confer dual activator-antagonist behavior, as seen in 202-791, due to steric and electronic effects on VGCC interactions .
  • Binding Affinity : Bay K 8644’s high affinity (Kᵢ ~ 0.36 nM) correlates with its nitro and methyl substituents. The target compound’s nitro group and benzofurazan could similarly enhance binding, though this requires experimental validation.

Key Insights :

  • Synthetic Feasibility: The target compound’s benzofurazan group may require specialized precursors (e.g., 4-aminobenzofurazan), increasing synthetic complexity compared to Bay K 8644 or the diisobutyl derivative .

生物活性

Isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 358.3 g/mol. It contains a benzoxadiazole moiety linked to a dihydropyridine core , which is significant for its biological interactions. The structural characteristics contribute to its classification as both a fluorescent probe and a potential therapeutic agent .

The biological activity of isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine-3-carboxylate primarily involves:

  • Ion Channel Modulation : The dihydropyridine core can modulate L-type calcium channels (LTCC), which are crucial in cardiac and smooth muscle function. This modulation can result in vasodilation and reduced cardiac workload .
  • Protein Interaction : The benzoxadiazole component may interact with various proteins or nucleic acids, influencing cellular signaling pathways and potentially exhibiting anti-cancer properties .

Antioxidant Properties

Research indicates that compounds similar to isopropyl 4-(benzo[c][1,2,5]oxadiazol-4-yl)-2,6-dimethyl-5-nitro-1,4-dihydropyridine have demonstrated antioxidant activities. These properties are essential for protecting cells from oxidative stress and could be beneficial in treating conditions related to oxidative damage .

Cardiovascular Effects

Dihydropyridines are well-known for their use in cardiovascular therapies due to their ability to block calcium channels. Studies have shown that derivatives like this compound can effectively lower blood pressure and improve heart function by preventing excessive calcium influx into cardiac cells .

Study on Calcium Channel Blocking

In a study involving isolated adult rat cardiomyocytes, the compound was evaluated for its efficacy in blocking L-type calcium channels. Results indicated significant calcium channel-blocking activity alongside antioxidant effects. This dual action suggests potential therapeutic applications in managing cardiovascular diseases .

Antibacterial Activity

Another investigation explored the antibacterial properties of similar benzoxadiazole derivatives against various bacterial strains. While the specific compound was not tested directly, related compounds showed promising results against both Gram-positive and Gram-negative bacteria. This highlights the potential of benzoxadiazole derivatives as antimicrobial agents .

Research Findings Summary Table

Property/ActivityFindings
Molecular Weight 358.3 g/mol
Mechanism of Action Modulates L-type calcium channels; interacts with proteins/nucleic acids
Antioxidant Activity Exhibits protective effects against oxidative stress
Cardiovascular Effects Lowers blood pressure; improves cardiac function
Antibacterial Activity Potential activity against Gram-positive and Gram-negative bacteria (related compounds)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。